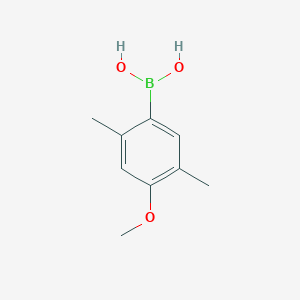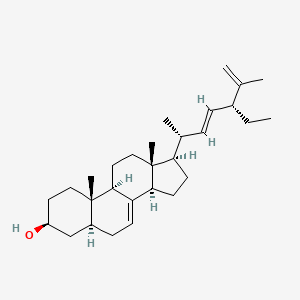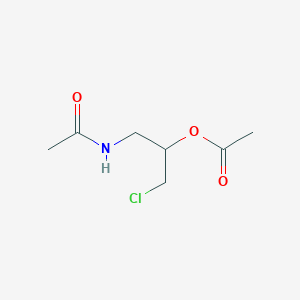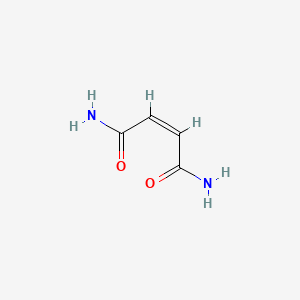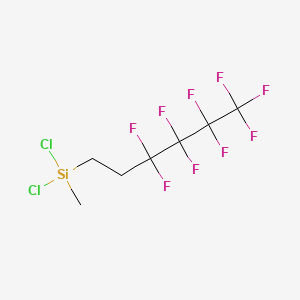
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane
説明
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is a chemical compound with the molecular formula C7H7Cl2F9Si . It can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups .
Molecular Structure Analysis
The molecular structure of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane includes a perfluorinated chain (n-hexyl) which introduces fluorine atoms into the molecular structure. This property could be of interest for research on fluorinated materials with unique properties such as chemical stability, dielectric properties, or low surface energy.Chemical Reactions Analysis
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane can be used for the preparation of a sesquisiloxane derivative with free radical polymerizable functional groups . The specific chemical reactions involved in this process are not detailed in the search results.Physical And Chemical Properties Analysis
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane has a boiling point of 86°C at 48mm, a density of 1.434±0.06 g/cm3 (Predicted), a vapor pressure of 1.1hPa at 25℃, and a refractive index of 1.3560 . It also has a specific gravity of 1.454 and reacts rapidly with moisture, water, protic solvents .科学的研究の応用
Organosilicon Chemistry and Polymer Development
Organosilicon compounds, such as methyldichlorosilane, have been explored for their reactivity and potential in forming polymers with unique properties. For example, the reaction of methyldichlorosilane with hexafluorobenzene under photochemical conditions produces derivatives used in creating oligomeric siloxanes. These siloxanes exhibit comparable thermal stability to polymers with pendant 3,3,3-trifluoropropyl groups, showing resistance to acidic and basic conditions (Birchall et al., 1971).
Surface Modification and Hydrophobic Coating
Silane coupling agents with fluorocarbon chains, prepared through hydrosilylation, have been used for surface modification of glass plates, enhancing their hydrophobicity and oxidation resistance. This application is crucial for developing materials with specific surface properties, such as water repellence and chemical stability (Yoshino et al., 1993).
Silicon Carbide Composites and Ceramics
Polysilazanes, obtained from reactions involving dichlorosilane and methyldichlorosilane, have served as precursors for silicon nitride/silicon carbide composites. These materials are notable for their absence of "free" carbon and high-temperature resilience, making them suitable for various industrial applications, including aerospace and automotive components (Hörz et al., 2005).
Catalysis and Synthetic Chemistry
Silane compounds have been utilized as catalysts and reagents in synthetic chemistry, facilitating reactions such as hydrosilylation and electrophilic fluorination. These reactions are fundamental in creating a wide array of organofluorine compounds, which are of significant interest in pharmaceuticals, agrochemicals, and materials science (Petrov et al., 1990).
High-Temperature Proton Exchange Membranes
Modified poly(epichlorohydrin) with imidazolium and silane groups has been investigated for use as high-temperature proton exchange membranes. These membranes demonstrate promising properties for fuel cell applications, including high proton conductivity at elevated temperatures and robust mechanical strength (Yang et al., 2016).
Safety And Hazards
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane is classified as having acute toxicity - Category 4, Oral, Skin corrosion, Category 1, and Serious eye damage, Category 1 . It is harmful if swallowed and causes severe skin burns and eye damage . It should be stored locked up and disposed of in an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
特性
IUPAC Name |
dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2F9Si/c1-19(8,9)3-2-4(10,11)5(12,13)6(14,15)7(16,17)18/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVXETNSVRUKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880411 | |
| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane | |
CAS RN |
38436-16-7 | |
| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(methyl)[(perfluorobutyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



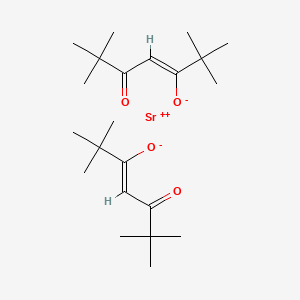
![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)
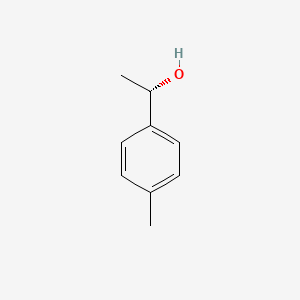
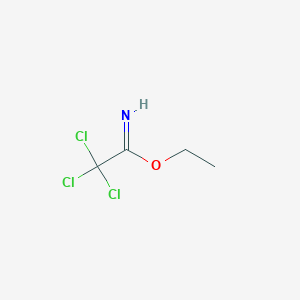
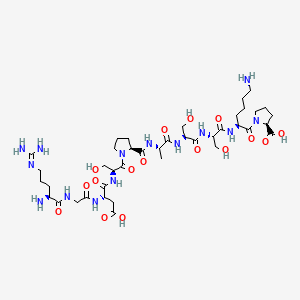
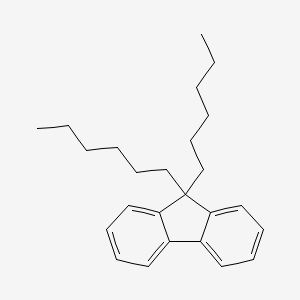
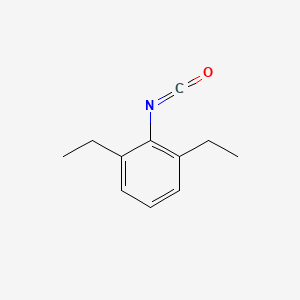
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)
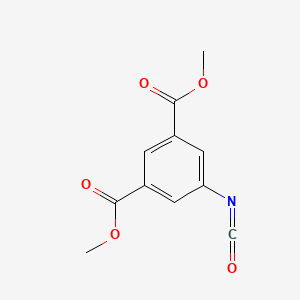
![2-fluoro-N-[(4-propylcyclohexylidene)amino]benzamide](/img/structure/B1587956.png)
